molecular formula C11H12Cl2N2O5 B570057 (4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol CAS No. 22933-62-6

(4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol

Cat. No.: B570057
CAS No.: 22933-62-6
M. Wt: 323.126
InChI Key: SDQKGPHGTMIGOV-VXNVDRBHSA-N
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Description

(4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol is a derivative of chloramphenicol, a broad-spectrum antibiotic. This compound is characterized by the presence of nitro groups on the phenyl ring, which may influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol typically involves the nitration of a chloramphenicol precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The process requires careful control of temperature and reaction time to ensure the selective nitration of the desired positions on the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves the use of industrial-grade reagents and equipment to handle the exothermic nature of nitration reactions safely.

Chemical Reactions Analysis

Types of Reactions

(4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium hydroxide, ethanol, and other nucleophiles.

Major Products Formed

    Reduction: Formation of (4-Amino-2-aminophenyl)-(R,R)-chloramphenicol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential antibacterial properties.

    Medicine: Investigated for its efficacy and safety as an antibiotic.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol is likely similar to that of chloramphenicol. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide bond formation. The presence of nitro groups may enhance or modify its binding affinity and antibacterial activity.

Comparison with Similar Compounds

Similar Compounds

    Chloramphenicol: The parent compound, widely used as an antibiotic.

    Nitrobenzene derivatives: Compounds with similar nitro groups on the phenyl ring.

Uniqueness

(4-Desnitro-2-nitrophenyl)-(R,R)-chloramphenicol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other nitrobenzene derivatives and chloramphenicol itself.

Properties

CAS No.

22933-62-6

Molecular Formula

C11H12Cl2N2O5

Molecular Weight

323.126

IUPAC Name

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(2-nitrophenyl)propan-2-yl]acetamide

InChI

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-7(5-16)9(17)6-3-1-2-4-8(6)15(19)20/h1-4,7,9-10,16-17H,5H2,(H,14,18)/t7-,9-/m1/s1

InChI Key

SDQKGPHGTMIGOV-VXNVDRBHSA-N

SMILES

C1=CC=C(C(=C1)C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]

Synonyms

[R-(R*,R*)]-2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(2-nitrophenyl)ethyl]-acetamide;  D-threo-2,2-Dichloro-N-[β-hydroxy-α-(hydroxymethyl)-o-nitrophenethyl]-acetamide;  D-threo-(1R,2R)-1-o-Nitrophenyl-2-dichloroacetamido-1,3-propanediol

Origin of Product

United States

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